molecular formula C9H14N2O11P2 B1216551 Deoxyuridine-5'-diphosphate CAS No. 4208-67-7

Deoxyuridine-5'-diphosphate

Cat. No. B1216551
CAS RN: 4208-67-7
M. Wt: 388.16 g/mol
InChI Key: QHWZTVCCBMIIKE-SHYZEUOFSA-N
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Description

Synthesis Analysis

The biosynthesis of essential oils in plants provides insight into the complex biochemical pathways that also relate to the synthesis of nucleotides like dUDP. Isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) are universal precursors in the biosynthesis pathway, which also includes the formation of various nucleotides through enzymatic reactions (Rehman et al., 2016).

Molecular Structure Analysis

The molecular structure of dUDP, like other nucleotides, comprises a nucleoside (deoxyuridine) linked to a phosphate group. Its structure is crucial for its function in DNA synthesis and repair mechanisms. Understanding the structural basis of nucleotide synthases provides insights into the enzymatic processes involved in dUDP synthesis (Roy et al., 2016).

Chemical Reactions and Properties

Nucleotide synthases play a critical role in the chemical reactions that synthesize dUDP and other nucleotides. These enzymes facilitate the formation of dUDP from its precursors, highlighting the importance of enzyme-catalyzed reactions in nucleotide biosynthesis (Roy et al., 2016).

Scientific Research Applications

Malaria Drug Target

Deoxyuridine 5′-triphosphate nucleotidohydrolase (dUTPase) is identified as a potential drug target for malaria. Studies on 5′‐Diphenyl nucleoside analogues, including deoxyuridine analogues, have shown selective inhibition of Plasmodium falciparum dUTPase. These compounds, with modifications like diphenyl moieties, exhibit similar or slightly lower inhibition of PfdUTPase and parasite growth compared to their trityl counterparts (Hampton et al., 2011).

Enzyme Mechanism in E. Coli

Research into the mechanism of ribonucleoside diphosphate reductase from Escherichia coli revealed that during the conversion of uridine 5'-diphosphate to 2'-deoxyuridine 5'-diphosphate, the 3'-carbon--hydrogen bond of [3'-3H]uridine 5'-diphosphate is cleaved. This process releases a small but significant amount of tritium (3H) to the solvent (Stubbe & Ackles, 1983).

Nucleotide Analogue Synthesis

New synthetic routes for nucleoside analogues like ethynyl-dUTP and 5-iodo-2′-deoxyuridine-5′-diphosphate have been developed. These routes are crucial for avoiding the formation of potentially harmful by-products that could interfere with SELEX experiments or for producing compounds with potential antiviral applications (Röthlisberger et al., 2017), (Jennings et al., 1992).

Cellular Responses to Nucleoside Analogues

In a study investigating the effects of 5-fluorouracil on ribonucleotides and deoxyribonucleotides in HepG2 cells, it was found that the accumulation of deoxyuridine monophosphate (dUMP) did not lead to increased levels of deoxyuridine triphosphate (dUTP) and deoxyuridine diphosphate (dUDP), highlighting complex cellular responses to nucleoside analogues (Guo et al., 2015).

Enzymatic Specificity

Studies have shown magnesium-independent deoxyuridine-5'-triphosphatase activity in Yoshida sarcoma cells, which is specific for deoxyuridine 5'-diphosphate and deoxyuridine triphosphate. This enzyme is distinct from known nucleotide phosphatases and highlights the specificity of enzymatic activity in certain cell types (Arima et al., 1977).

Safety And Hazards

When handling dUDP, it is recommended to avoid breathing mist, gas or vapours . Avoid contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition .

Future Directions

The future directions of dUDP research could involve further exploration of its role in the biosynthesis of nucleosides, its antibacterial activity, and its antiviral activity .

properties

IUPAC Name

[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O11P2/c12-5-3-8(11-2-1-7(13)10-9(11)14)21-6(5)4-20-24(18,19)22-23(15,16)17/h1-2,5-6,8,12H,3-4H2,(H,18,19)(H,10,13,14)(H2,15,16,17)/t5-,6+,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHWZTVCCBMIIKE-SHYZEUOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O11P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90194922
Record name Uridine 5'-(trihydrogen diphosphate), 2'-deoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90194922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name dUDP
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001000
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Deoxyuridine-5'-diphosphate

CAS RN

4208-67-7
Record name dUDP
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4208-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Uridine 5'-(trihydrogen diphosphate), 2'-deoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004208677
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Uridine 5'-(trihydrogen diphosphate), 2'-deoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90194922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEOXYURIDINE-5'-DIPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2SK7999YL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name dUDP
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001000
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
405
Citations
SP Salowe, MA Ator, JA Stubbe - Biochemistry, 1987 - ACS Publications
Revised Manuscript Received December 17, 1986 abstract: Ribonucleoside diphosphate reductase (RDPR) from Escherichia coli was completely inactivated by 1 equiv of the …
Number of citations: 68 pubs.acs.org
S Salowe, JM Bollinger Jr, M Ator, J Stubbe… - Biochemistry, 1993 - ACS Publications
Revised Manuscript Received September 3, 1993* abstract: Ribonucleotide reductase (RDPR) from Escherichia coli is composed of two subunits, Rl and R2, and catalyzes the …
Number of citations: 67 pubs.acs.org
WA van der Donk, JA Stubbe, GJ Gerfen… - Journal of the …, 1995 - ACS Publications
… 2'-Azido-2,-deoxyuridine 5'-diphosphate (N3UDP) has previously been shown to be a … derived from 3'-keto-2'-deoxyuridine 5'-diphosphate, an intermediate in the inactivation of RNR by …
Number of citations: 97 pubs.acs.org
JA Stubbe, JW Kozarich - Journal of the American Chemical …, 1980 - ACS Publications
C (21) bonds. As a result a cavity is formed which has rectan-gularly shaped open ends (~ 3.5 X 7.9 Á) 21 and a depth of 6.5 Á. The mode of inclusion of the guest molecule is as follows…
Number of citations: 47 pubs.acs.org
MA Ator, JA Stubbe - Biochemistry, 1985 - ACS Publications
… e observation that 2'-chloro-2'-deoxyuridine 5'-diphosphate (C1UDP)1 inactivates the Escherichia coli ribonucleosidediphosphate reductase (RDPR) with concomitant production of …
Number of citations: 65 pubs.acs.org
T Arima, H Akiyoshi, S Fujii - Cancer Research, 1977 - AACR
… The phosphatase is specific for deoxyuridine 5'diphosphate and deoxyuridine triphosphate, and its Kmfor deoxyuridine triphosphate is 2.7 x 10@M.The enzyme was not inhibited by …
Number of citations: 24 aacrjournals.org
J Fritscher, E Artin, S Wnuk, G Bar… - Journal of the …, 2005 - ACS Publications
… Mechanism-based inhibitors, such as 2‘-azido-2‘-deoxyuridine-5‘-diphosphate (N 3 UDP), have provided much insight into the reduction mechanism. N 3 UDP is a stoichiometric …
Number of citations: 60 pubs.acs.org
L JohnáJennings - Journal of the Chemical Society, Perkin …, 1992 - pubs.rsc.org
The synthesis of three types of diphosphate analogues of 5-iodo-2′-deoxyuridine-5′-diphosphate is reported. Routes are described to the 5′-phosphonoacetamido, the 5′-N-…
Number of citations: 35 pubs.rsc.org
SF Wnuk, SM Chowdhury, PI Garcia… - The Journal of Organic …, 2002 - ACS Publications
… with 2‘-azido-2‘-deoxynucleotides results in appearance of EPR signals for a nitrogen-centered radical derived from azide, and 3‘-[ 17 O]-2‘-azido-2‘-deoxyuridine 5‘-diphosphate …
Number of citations: 49 pubs.acs.org
HA Ingraham, BY Tseng, M Goulian - Molecular pharmacology, 1982 - Citeseer
Intracellular pools of 5-fluoro-2’-deoxyunidine(FdUrd) and dUrd nucleotides were measured in cultured human lymphoblasts treated with FdUrd. At 1 jM FdUrd, intracellular 5-fluoro-2’-…
Number of citations: 152 citeseerx.ist.psu.edu

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